Euphorbiasteroid

Descripción general

Descripción

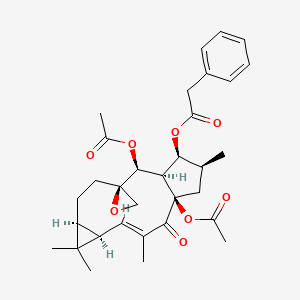

Euphobiasteroide es un diterpeno de tipo lathyrano derivado de las semillas de Euphorbia lathyris L. Este compuesto ha ganado una atención significativa debido a sus diversas propiedades farmacológicas, que incluyen actividades antitumorales, antiobesidad y antivirales . Euphobiasteroide es conocido por su capacidad para inhibir la actividad de la tirosinasa y mejorar la fosforilación de la proteína quinasa activada por AMP (AMPK), convirtiéndolo en un candidato prometedor para diversas aplicaciones terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Euphobiasteroide se puede sintetizar mediante una serie de reacciones químicas que implican la extracción de semillas de Euphorbia lathyris L. Los pasos principales incluyen:

Extracción: Las semillas se someten a extracción con disolventes utilizando disolventes orgánicos como metanol o etanol.

Purificación: El extracto crudo se purifica utilizando técnicas cromatográficas como la cromatografía en columna o la cromatografía líquida de alta resolución (HPLC).

Aislamiento: Euphobiasteroide se aísla del extracto purificado mediante cristalización u otros métodos adecuados.

Métodos de Producción Industrial: La producción industrial de Euphobiasteroide implica procesos de extracción y purificación a gran escala. Las semillas de Euphorbia lathyris L. se cosechan y procesan utilizando disolventes de grado industrial y sistemas cromatográficos para garantizar un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: Euphobiasteroide se somete a diversas reacciones químicas, que incluyen:

Hidroxilación: Introducción de grupos hidroxilo a la molécula.

Hidrólisis: Descomposición del compuesto en unidades más pequeñas mediante la adición de agua.

Oxigenación: Adición de átomos de oxígeno a la molécula.

Sulfonación: Introducción de grupos de ácido sulfónico.

Glicosilación: Unión de unidades de azúcar a la molécula.

Reactivos y Condiciones Comunes:

Hidroxilación: Catalizada por enzimas u oxidantes químicos.

Hidrólisis: Generalmente se lleva a cabo en condiciones ácidas o básicas.

Oxigenación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno.

Sulfonación: Utiliza derivados de ácido sulfónico.

Glicosilación: Requiere donantes de glicósidos y catalizadores.

Principales Productos Formados:

- 20-Hidroxilo Euphobiasteroide

- Epoxilathyrol

- 15-Deacetilo Euphobiasteroide

Aplicaciones Científicas De Investigación

Anticancer Activity

Euphorbiasteroid has demonstrated notable anticancer properties, particularly against non-small cell lung cancer (NSCLC) and sarcoma.

Case Study: Non-Small Cell Lung Cancer

A study demonstrated that this compound significantly inhibited NSCLC cell growth through modulation of key signaling pathways. The compound's ability to induce apoptosis was confirmed via TUNEL staining and analysis of apoptotic markers such as cleaved caspase 3 .

Anti-Obesity Effects

This compound has been shown to inhibit adipogenesis in 3T3-L1 cells by activating AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism.

Mechanisms

- Inhibition of Fat Accumulation : The compound reduces lipid accumulation in adipocytes by promoting fatty acid oxidation and glucose uptake .

- Metabolic Profiling : Comprehensive metabolic profiling in rats revealed that this compound influences metabolic pathways associated with weight management, indicating its potential as an anti-obesity agent .

Neurotoxicity

While this compound exhibits several beneficial pharmacological effects, it also poses neurotoxic risks.

Neurotoxic Mechanisms

- Activation of Apoptosis Pathways : this compound induces neurotoxicity in differentiated PC12 cells through activation of the FOXO/NF-κB signaling pathway, leading to increased apoptosis. This was evidenced by changes in the Bax/Bcl-2 ratio and elevated levels of cleaved caspase 3 .

- Cytotoxicity Assessment : Cytotoxic effects were quantified using IC50 values across various human cell lines, with significant toxicity observed at lower concentrations .

Anti-Inflammatory Properties

This compound has shown promise in treating inflammatory conditions such as rheumatoid arthritis.

Mechanisms

Mecanismo De Acción

Euphobiasteroide ejerce sus efectos a través de múltiples dianas y vías moleculares:

- Vía de la proteína quinasa activada por AMP (AMPK): Mejora la fosforilación de AMPK, lo que lleva a una reducción de la acumulación de triglicéridos y la inhibición de la diferenciación de adipocitos .

- Inhibición de la tirosinasa: Inhibe la actividad de la tirosinasa, una enzima involucrada en la síntesis de melanina .

- Inducción de apoptosis: Promueve la apoptosis en células cancerosas mediante la activación de la vía de señalización Bcl-2 / Bax .

Comparación Con Compuestos Similares

Euphobiasteroide es único entre los diterpenos debido a sus características estructurales específicas y sus actividades farmacológicas. Compuestos similares incluyen:

- 20-Hidroxiecdisona: Una ecdisona ampliamente estudiada con actividad hormonal de muda en insectos .

- Triterpenoides de especies de Euphorbia: Estos compuestos exhiben diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias y anticancerígenas .

Euphobiasteroide destaca por sus potentes efectos anticancerígenos y antiobesidad, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Actividad Biológica

Euphorbiasteroid (EPBS), a diterpenoid derived from Euphorbia lathyris, has garnered attention for its diverse biological activities, particularly in cancer therapy and metabolic processes. This article consolidates recent findings on its biological effects, mechanisms of action, and therapeutic potential, supported by case studies and detailed research data.

Overview of this compound

This compound is recognized for its anticancer properties , ability to reverse drug resistance, and potential neurotoxic effects. It primarily interacts with various signaling pathways, including the EGFR and Wnt/β-catenin pathways, which are crucial in tumor progression.

- Inhibition of EGFR and Wnt/β-Catenin Signaling :

- Induction of Apoptosis and Autophagy :

- Reversal of Multi-Drug Resistance :

Neurotoxic Effects

While EPBS exhibits significant anticancer potential, it also poses risks related to neurotoxicity. A study demonstrated that EPBS induces cytotoxicity in differentiated PC12 cells through activation of the FOXO/NF-κB signaling pathways, leading to apoptosis . This duality underscores the need for careful evaluation of its therapeutic applications.

Metabolic Profiling

Recent studies have explored the metabolic profiles of EPBS using advanced techniques such as ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS). A total of 31 metabolites were identified in rat models, highlighting the compound's complex metabolic pathways and potential implications for safety in clinical use .

Table 1: Summary of Key Research Findings on this compound

Propiedades

IUPAC Name |

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGDWRYYHQOQOJ-XXMLZKCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.